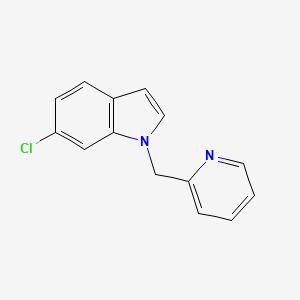

6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

6-chloro-1-(pyridin-2-ylmethyl)indole |

InChI |

InChI=1S/C14H11ClN2/c15-12-5-4-11-6-8-17(14(11)9-12)10-13-3-1-2-7-16-13/h1-9H,10H2 |

InChI Key |

LETSXHQDNIYLRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 6 Chloro 1 Pyridin 2 Ylmethyl 1h Indole and Its Derivatives

Functional Group Interconversions on the Pyridine (B92270) Moiety

The pyridine ring in 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is susceptible to a variety of functional group interconversions, primarily dictated by the electronic nature of the pyridine nitrogen.

One of the most common transformations of the pyridine moiety is N-oxidation . Treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can convert the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Another key reaction is the quaternization of the pyridine nitrogen. Reaction with alkyl halides, such as methyl iodide, results in the formation of a pyridinium (B92312) salt. This modification introduces a positive charge, significantly impacting the molecule's solubility and biological activity.

The pyridine ring can also undergo electrophilic substitution reactions , such as nitration or halogenation, although these often require harsh conditions due to the ring's electron-deficient nature. The position of substitution is influenced by the directing effect of the nitrogen atom and any existing substituents.

| Transformation | Reagents | Expected Product |

| N-oxidation | m-CPBA or H₂O₂/AcOH | 6-Chloro-1-((1-oxido-pyridin-2-yl)methyl)-1H-indole |

| Quaternization | Methyl Iodide (CH₃I) | 2-((6-Chloro-1H-indol-1-yl)methyl)-1-methylpyridin-1-ium iodide |

Modifications and Derivatization of the Indole (B1671886) Nucleus

The indole nucleus of this compound offers several positions for modification, with the C2 and C3 positions being particularly reactive towards electrophiles.

Electrophilic substitution is a hallmark of indole chemistry. The C3 position is the most nucleophilic and readily undergoes reactions such as the Vilsmeier-Haack formylation (using POCl₃ and DMF) to introduce a formyl group, or the Mannich reaction to install an aminomethyl group. nih.gov Friedel-Crafts acylation can also occur at this position.

The indole nitrogen is already substituted with the pyridinylmethyl group, precluding direct N-H functionalization. However, the C2 position can be functionalized through various methods, including lithiation followed by quenching with an electrophile . Treatment with a strong base like n-butyllithium can deprotonate the C2 position, and the resulting lithiated species can react with a range of electrophiles.

Furthermore, cross-coupling reactions can be employed to introduce substituents at various positions of the indole ring, provided a suitable leaving group is present. nih.gov For instance, if the indole nucleus were brominated, Suzuki or Sonogashira couplings could be performed. nih.gov

| Reaction Type | Position of Attack | Reagents | Expected Product Functionality |

| Vilsmeier-Haack | C3 | POCl₃, DMF | -CHO |

| Mannich Reaction | C3 | CH₂O, Dimethylamine | -CH₂N(CH₃)₂ |

| C2-Lithiation | C2 | n-BuLi, then E⁺ | Varied based on electrophile (E) |

Reactivity Studies of the Chloro Substituent

The chloro substituent at the C6 position of the indole ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions . nih.govnih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl groups. In the presence of a palladium catalyst, a suitable ligand, and a base, the 6-chloroindole (B17816) derivative can react with a boronic acid or boronic ester to form a C-C bond. nih.gov

Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloroindole with an amine in the presence of a palladium catalyst and a strong base. nih.gov This is a crucial reaction for the synthesis of many biologically active compounds.

The Sonogashira coupling can be used to introduce alkyne moieties at the C6 position by reacting the chloroindole with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov

Finally, under certain conditions, the chloro group can undergo nucleophilic aromatic substitution (SNAr) , although this typically requires strong electron-withdrawing groups on the ring and/or a highly activated nucleophile. youtube.com

| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, base | C-C |

| Buchwald-Hartwig | R-NH₂ | Pd catalyst, base | C-N |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) |

| Heck Coupling | Alkene | Pd catalyst, base | C-C (alkene) |

Pre Clinical Biological and Pharmacological Investigations of Indole Pyridin 2 Ylmethyl Derivatives

In Vitro Biological Activity Studies

The in vitro evaluation of novel chemical entities is a cornerstone of drug discovery, providing initial insights into their biological and pharmacological profiles. For indole-pyridin-2-ylmethyl derivatives, these studies have spanned a wide range of assays to determine their effects on enzymes, receptors, and microbial growth.

Enzyme Inhibition Assays

While specific enzymatic inhibition data for 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is not extensively documented in publicly available research, the broader class of indole (B1671886) derivatives has been investigated for its inhibitory potential against various enzymes.

Indole-2-carboxamides, for instance, are a well-studied class of inhibitors for the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis involved in cell wall biosynthesis. researchgate.netresearchgate.net Inhibition of MmpL3 is a recognized strategy for developing new antitubercular agents. researchgate.netresearchgate.net

Furthermore, the indole scaffold is a component of some histone deacetylase (HDAC) inhibitors, which are being explored for their therapeutic potential in cancer and other diseases. mdpi.com Similarly, autotaxin, an enzyme involved in the production of lysophosphatidic acid, has been a target for inhibitors in various pathological conditions, although specific data on indole-pyridin-2-ylmethyl derivatives is sparse. nih.gov The potential for urease inhibition by related heterocyclic structures like imidazopyridine-oxazole derivatives has also been reported. researchgate.net

Receptor Modulating Activity

The modulation of receptor activity is a key mechanism for many therapeutic agents. The indole framework is a prominent feature in compounds targeting various receptors.

CB1 Allosteric Modulation: The indole-2-carboxamide scaffold, which shares structural similarities with the title compound, is recognized as a viable template for developing allosteric modulators of the cannabinoid CB1 receptor. nih.gov Studies have shown that substitutions on the indole ring, including chloro-substituents, can significantly influence the allosteric modulation of the CB1 receptor. nih.gov For example, certain N-phenylethyl-1H-indole-2-carboxamides with a chlorine atom at the 5-position of the indole ring have demonstrated stimulatory effects on the CB1 receptor.

α7 nAChRs Antagonism: The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a target for various neurological and inflammatory conditions. mdpi.com While direct evidence for This compound as an α7 nAChR antagonist is not available, the broader class of indole-containing compounds has been investigated for this activity.

Antiproliferative Activity in Cell-Based Assays

The cytotoxic potential of indole and pyridine (B92270) derivatives against cancer cell lines and their inhibitory effects on fungal growth are areas of active research.

Against Specific Cancer Cell Lines: Numerous studies have highlighted the antiproliferative properties of indole derivatives. For example, certain 5-chloro-indole-2-carboxylate derivatives have shown potent activity against various cancer cell lines. mdpi.com The substitution pattern on the indole ring, including the presence and position of a chloro group, has been shown to be a critical determinant of cytotoxic activity. mdpi.comresearchgate.net

Against Fungal Strains: Indole derivatives have also been evaluated for their antifungal properties. Some have demonstrated broad-spectrum activity against various phytopathogenic fungi. nih.gov The antifungal potential often depends on the specific substitutions on the indole core.

Antimicrobial Spectrum Evaluation

The antimicrobial properties of indole and pyridine derivatives have been explored against a wide range of pathogens.

Antibacterial: Chloro-substituted indoles have demonstrated antibacterial activity. For instance, certain chloroindoles have shown inhibitory effects against Vibrio parahaemolyticus. nih.gov The position of the chlorine atom on the indole ring appears to be crucial for its antibacterial efficacy. nih.gov

Antifungal: As mentioned previously, some indole derivatives exhibit antifungal activity against various fungal strains. nih.gov

Antitubercular: The inhibition of MmpL3 by indole derivatives underscores their potential as antitubercular agents. researchgate.netresearchgate.net Chlorine-containing pyridinecarboxamidrazone derivatives have also shown activity against Mycobacterium avium.

Antiviral: The indole scaffold is present in some anti-HIV agents. For instance, a chloro-substituted furo[2,3-c]pyridin-5-ylethyl)thio]-pyrimidinamine has been identified as a broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor. researchgate.net

Anti-leishmanial: Indazole derivatives, which are structurally related to indoles, have been investigated as potential anti-leishmanial agents.

Anti-HIV: Beyond the aforementioned example, other indole-containing compounds have been explored for their anti-HIV activity, often targeting different stages of the viral life cycle.

Antioxidant Activity Assessment

The capacity of a compound to scavenge free radicals is a measure of its antioxidant potential. Indole derivatives are known to possess antioxidant properties, which are influenced by the nature and position of substituents on the indole ring. researchgate.netnih.gov The presence of the indole nitrogen and its ability to donate a hydrogen atom or an electron is thought to contribute to this activity. researchgate.net While specific data for This compound is not available, related pyridine-substituted indole derivatives have been reported to exhibit significant antioxidant potential in various in vitro assays. mdpi.com

In Vivo Efficacy Studies in Animal Models (Focusing on Efficacy, not Safety/Toxicity)

While extensive in vivo efficacy data for This compound is not publicly available, studies on related indole derivatives provide some insights into their potential therapeutic effects in animal models.

For instance, certain indole derivatives have been evaluated in animal models of Parkinson's disease, where they have shown neuroprotective effects by mitigating motor deficits and reducing neuroinflammation and oxidative stress. nih.gov Other indole derivatives have demonstrated anticonvulsant efficacy in mouse models. researchgate.net Furthermore, some indole-based compounds have exhibited antitumor effects in xenograft models of cancer. mdpi.com These studies highlight the potential of the indole scaffold to yield compounds with in vivo efficacy for a range of diseases, though specific studies on This compound are needed to confirm its therapeutic potential.

Evaluation of Antiparasitic Activity (e.g., Chagas Disease Models)

The indole nucleus is recognized as a "privileged scaffold" in the development of new therapeutic agents, including those for parasitic diseases like Chagas disease, caused by the protozoan Trypanosoma cruzi. researchgate.netchula.ac.th The current treatments for Chagas disease, benznidazole (B1666585) and nifurtimox, have limitations, particularly in the chronic phase of the disease, and can cause significant side effects, driving the search for new, effective chemotypes. nih.govnih.gov

Although studies focusing specifically on this compound are not documented in available research, numerous other indole derivatives have been evaluated for their activity against T. cruzi and other parasites. For instance, a series of diamidine indole derivatives demonstrated excellent inhibitory activity against T. brucei and P. falciparum in the nanomolar range. nih.gov Specifically, a 2-[5-(furan-2-yl)thiophen-2-yl]indole derivative was shown to cure mice infected with T. b. rhodesiense in a model of the acute phase of African trypanosomiasis. nih.gov Other research has focused on the potential of β-carboline (an indole alkaloid) derivatives, which have shown inhibitory activity against both T. cruzi and Leishmania species. nih.gov The investigation of various indole-based compounds against different forms of T. cruzi has shown activity in the micromolar range. researchgate.net These findings underscore the potential of the indole framework as a basis for the development of novel antiparasitic agents.

Table 1: Antiparasitic Activity of Selected Indole Derivatives

| Indole Derivative Class | Parasite | Activity Metric | Observed Activity | Citation |

|---|---|---|---|---|

| Diamidine Indoles | Trypanosoma brucei | IC50 | Nanomolar range | nih.gov |

| 2-Phenylindole Derivatives | Trypanosoma brucei brucei | IC50 | 220 nM | nih.gov |

| β-Carboline Derivatives | Trypanosoma cruzi | IC50 | Varies (µM range) | nih.gov |

| Indoloisoquinoline Derivatives | Trypanosoma cruzi | IC50 | 1–90 µM range | researchgate.net |

Anticonvulsant Activity Assessment in Rodent Models

The indole scaffold is a key component in many compounds investigated for central nervous system disorders, including epilepsy. chula.ac.th While no specific anticonvulsant data for this compound has been published, other indole derivatives have been synthesized and assessed for their potential to suppress seizures in established rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com

For example, a study involving a series of novel indole compounds with aroylhydrazone moieties identified a C3-modified derivative, compound 3e , as a potent anticonvulsant. nih.gov In a kainate-induced status epilepticus model in mice, compound 3e significantly decreased seizure intensity. nih.gov This effect was comparable to that of melatonin, and its antioxidant activity was suggested to contribute to its anticonvulsant properties. nih.gov Another study of indole derivatives synthesized from 2-phenyl-1H-indole found that several compounds showed appreciable activity against both MES and scPTZ models, with one compound in particular showing significant potential for further investigation. pharmacophorejournal.com

Table 2: Anticonvulsant Activity of Indole Derivative 3e in a Kainate-Induced Seizure Model

| Compound | Animal Model | Seizure Model | Key Finding | Citation |

|---|---|---|---|---|

| Compound 3e (indole with 2-furyl fragment) | Mice | Kainate-induced status epilepticus | Decreased seizure intensity | nih.gov |

| Melatonin (positive control) | Mice | Kainate-induced status epilepticus | Suppressed seizures at higher doses | nih.gov |

Neuroprotective Effects in Animal Models (if applicable to indole derivatives)

Indole derivatives are a significant class of compounds being investigated for neuroprotective properties. nih.gov The indole nucleus is a promising structural basis for designing agents to protect the nervous system from oxidative stress, a key factor in many acute and chronic neurological pathologies. nih.gov Reactive oxygen species (ROS) are implicated in numerous nervous system diseases, and compounds that can mitigate their effects are of great therapeutic interest. nih.gov

Indole-based compounds have demonstrated neuroprotective effects through various mechanisms. Studies on synthetic indole-phenolic hybrids have shown that they possess multifunctional neuroprotective capabilities, including metal-chelation, antioxidant activity, and the ability to promote the disaggregation of amyloid-β (Aβ) fragments. nih.gov In cellular models, these compounds protected against cytotoxicity induced by hydrogen peroxide and Aβ peptides. nih.gov Another study on an indole derivative, GSK2606414 , found that it protected nigral-dopaminergic neurons against a neurotoxin that induces Parkinson's disease, leading to improved motor performance in animal models. mdpi.com The neuroprotective effects of indole derivatives are also linked to their anti-inflammatory properties and their ability to reduce the production of ROS. nih.govmdpi.com

Target Identification and Validation Studies

The versatility of the indole scaffold allows it to interact with a wide array of biological targets, making it a valuable component in modern drug discovery. mdpi.commdpi.com

Elucidation of Molecular Binding Sites

Research has shown that indole derivatives can bind to numerous pharmacologically relevant targets. nih.gov Molecular docking and experimental studies have identified several key binding sites for various indole-based compounds. For example, certain indole-acrylamide derivatives have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and arresting the cell cycle. mdpi.com Other indole derivatives have been developed as ligands for the benzodiazepine (B76468) binding site within the GABA-A receptor. nih.gov The Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis, have also been identified as targets, with molecular docking studies confirming that indole derivatives can bind to key pockets on these proteins. mdpi.com

Table 3: Molecular Binding Sites of Various Indole Derivatives

| Indole Derivative Class | Identified Molecular Target/Binding Site | Therapeutic Area | Citation |

|---|---|---|---|

| Indole-Acrylamide Derivatives | Tubulin (Colchicine-binding site) | Anticancer | mdpi.com |

| Indolylglyoxylyl Amino Acid Derivatives | GABA-A Receptor (Benzodiazepine site) | CNS Disorders | nih.gov |

| Novel Indole Derivatives | Bcl-2 / Mcl-1 (P2, P3, P4 pockets) | Anticancer | mdpi.com |

| Indole-Curcumin Derivatives | GSK-3β, EGFR, Bcr-Abl (Active sites) | Anticancer | mdpi.com |

Investigation of Protein-Protein Interaction Modulation (e.g., DVL1-Frizzled PDZ Domain)

The Wnt signaling pathway is crucial for cell development and homeostasis, and its dysregulation is linked to diseases like cancer. A key interaction in this pathway occurs between the Frizzled (Fz) receptor and the cytoplasmic protein Dishevelled (Dvl). nih.gov This interaction is mediated by the binding of an internal sequence of Fz to the PDZ domain of Dvl. nih.govnih.gov Blocking this protein-protein interaction is a potential therapeutic strategy. nih.gov

While there is no specific research linking this compound to the Dvl-Frizzled interaction, the Dvl PDZ domain is a validated drug target. nih.gov Small-molecule inhibitors, such as sulfonamide derivatives, have been developed that bind to the Dvl PDZ domain and disrupt Wnt signaling. nih.gov Structural studies have revealed that these inhibitors occupy the GLGF loop cavity of the PDZ domain. nih.gov Given the structural features of this compound, which combines aromatic and heterocyclic systems capable of forming various non-covalent interactions, it is plausible that such a scaffold could be optimized to target the peptide-binding groove of the Dvl PDZ domain. However, this remains a hypothetical proposition without direct experimental validation.

Enzymatic Target Characterization

The indole nucleus is a core structure in numerous enzyme inhibitors, targeting a wide range of enzymatic activities across different diseases. nih.govrsc.orgjetir.org For instance, an indole derivative, IND , was synthesized and shown to be an inhibitor of cyclooxygenase (COX)-II, a key enzyme in inflammation. nih.gov In the field of epigenetics, indole-based compounds have been developed as highly potent inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1) and histone methyltransferase EZH2, both of which are important targets in cancer therapy. mdpi.comnih.gov Furthermore, indole derivatives have been evaluated as inhibitors of enzymes relevant to metabolic disorders, such as α-amylase, and have shown significant inhibitory potential. nih.gov The ability of the indole scaffold to be readily modified allows for the fine-tuning of its structure to achieve high potency and selectivity against specific enzymatic targets. rsc.org

Table 4: Enzymatic Targets of Selected Indole Derivatives

| Indole Derivative | Enzyme Target | Therapeutic Application | Citation |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene]acetohydrazide (IND) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| CPI-1205 | Histone Methyltransferase EZH2 | Anticancer | mdpi.com |

| Compound 43 (a novel indole derivative) | Lysine-specific demethylase 1 (LSD1) | Anticancer | nih.gov |

| Compound 145 (an indole-3-heterocyclic derivative) | α-Amylase | Antidiabetic | nih.gov |

Structure Activity Relationship Sar Studies of 6 Chloro 1 Pyridin 2 Ylmethyl 1h Indole Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of this class of compounds can be finely tuned by making specific chemical modifications to the indole (B1671886) ring, the pyridine (B92270) moiety, and the linker connecting them.

The position of the chloro substituent on the indole ring significantly influences the biological activity. While direct SAR studies on the positional isomers of 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole are not extensively detailed in the provided results, the prevalence of the 6-chloro substitution in various biologically active benzazepine and indole scaffolds suggests its importance. mdpi.com For instance, in a series of 1-phenylbenzazepines, the presence of a 6-chloro group was noted to enhance affinity for the D1R receptor. mdpi.com The stability and electronic properties of indole isomers are known to vary, which can impact their interactions with biological targets. researchgate.net The specific placement of the electron-withdrawing chlorine atom at the 6-position likely creates a particular electron distribution across the indole ring system that is favorable for binding to its target. researchgate.netstudypug.com

The nature of the halogen substituent on the indole ring can modulate biological activity. In a study of tricyclic farnesyl-protein transferase (FPT) inhibitors, chloro, bromo, and iodo analogues were found to be equipotent, while the fluoro analogue was significantly less active. nih.gov This suggests that for that particular target, the size and polarizability of the halogen may be more critical than its electronegativity alone. Conversely, studies on other heterocyclic systems have shown that fluoro-substituted compounds can exhibit high mesomorphism, a property related to molecular ordering. rsc.org The introduction of a fluorine atom can also lower the reactivity of the indole ring towards certain reactions. researchgate.net The specific impact of substituting the chlorine at the 6-position with other halogens like fluorine, bromine, or iodine would depend on the specific biological target and its binding pocket requirements.

The electronic properties of substituents on the indole ring play a crucial role in determining biological activity. Electron-withdrawing groups (EWGs), such as the chloro group in the parent compound, pull electron density away from the ring system. studypug.com This can affect the molecule's ability to participate in hydrogen bonding and other interactions with biological macromolecules. researchgate.net In some series of compounds, the presence of an EWG is beneficial for activity, while in others, electron-donating groups (EDGs) are preferred. mdpi.comyoutube.com For example, in one study on 4-Azaindole-2-piperidine derivatives, a preference for electron-rich aromatics was observed, with electron-deficient cyano analogs being inactive. dndi.org The introduction of an EWG can increase the electrophilicity of the molecule, making it more susceptible to certain interactions. studypug.comnih.gov The optimal electronic nature of the substituent is highly dependent on the specific target and the nature of the binding site.

| Substituent Type | General Effect on Electron Density | Potential Impact on Reactivity |

| Electron-Donating Groups (EDGs) (e.g., -OH, -NH2, -OR) | Increase electron density on the aromatic ring. studypug.com | Enhance nucleophilicity. youtube.com |

| Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO2, -CN) | Decrease electron density on the aromatic ring. studypug.com | Enhance electrophilicity. studypug.com |

Modifications to the pyridine ring are also a key strategy for altering the biological profile of these analogues. The pyridine ring itself is a common scaffold in many clinically useful drugs due to its ability to enhance biochemical potency and metabolic stability. nih.gov In a series of 3,5-disubstituted pyridin-2(1H)-ones, methylation of the indole nitrogen led to lower potency, while O-methylation of the pyridinone resulted in a compound with enhanced analgesic effect. nih.gov The introduction of substituents on the pyridine ring can influence its basicity and ability to form hydrogen bonds, which are often critical for target engagement. mdpi.com For instance, in a study of pyrazolo[1,5-a]pyrimidin-7-amines, a range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active. mdpi.com

Significance of the Indole Core for Activity

The indole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a scaffold that can bind to multiple receptors with high affinity. nih.govbohrium.com Its versatile nature allows it to act as both a hydrogen bond donor and acceptor, facilitating a wide range of interactions with biological targets. researchgate.net The indole ring is a core component of numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities. researchgate.netchula.ac.thresearchgate.net The replacement of the indole ring with other heterocycles often leads to a loss of biological activity, highlighting its importance. impactfactor.org The N-H group in the indole ring, for instance, can form crucial hydrogen bonds with proteins and nucleic acids. nih.gov Therefore, the indole core in this compound is considered essential for its biological function, providing the fundamental framework for interaction with its molecular target.

Conformational Analysis and its Correlation with Biological Activity

Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are employed to determine the preferred conformations of these molecules. Studies on related bisindole scaffolds have demonstrated that the linkage between the heterocyclic rings significantly influences the accessible conformations. nih.gov For instance, different linkage positions can lead to either more compact or more extended structures, which in turn affects binding affinity and biological function. nih.gov It has been observed that a scaffold's ability to adopt a conformation that fits snugly into a hydrophobic pocket of a target protein is crucial for potency. nih.gov

The chlorine atom at the 6-position of the indole ring can influence the molecule's conformation through electronic and steric effects. sci-hub.se It can affect the local electronic environment and potentially engage in specific interactions, such as halogen bonding, with the target protein. The pyridin-2-ylmethyl group also plays a significant role in determining the conformational preferences and, consequently, the biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule in the binding site.

Rational Design Principles Guiding Analog Synthesis

The rational design of new analogues of this compound is an iterative process that combines SAR data, conformational analysis, and computational chemistry. mdpi.com The goal is to synthesize novel compounds with improved biological profiles.

One key principle is bioisosteric replacement , where functional groups are swapped with others that have similar physicochemical properties. For example, the chlorine atom could be replaced with other halogens (fluorine, bromine) or a trifluoromethyl group to probe the effect of size, lipophilicity, and electronic nature on activity. In some related quinoline (B57606) series, a chloro substituent was found to be superior to a fluoro or methoxy (B1213986) group for antiplasmodial potency. nih.gov

Another design strategy involves scaffold hopping , where the indole core is replaced with other heterocyclic systems like azaindoles or benzimidazoles to explore new chemical space and potentially improve properties like solubility or metabolic stability. nih.gov

Substituent modification on both the indole and pyridine rings is a common approach. Adding substituents to different positions of these rings can enhance potency and selectivity. For instance, in a series of 6-chlorostyrylquinolines, the introduction of a fluoro or trifluoromethyl group on the appended benzene (B151609) ring led to a significant increase in activity. nih.gov The position of these substituents is also critical; a para-substituted fluoro group resulted in a nearly 14-fold increase in potency compared to the parent compound, while moving it to the ortho position caused a fivefold decrease in activity. nih.gov

The following interactive table illustrates how systematic modifications of a related styrylquinoline scaffold impacted its biological activity, providing a model for the rational design of this compound analogues.

| Compound ID | C6-Substituent | Benzene Ring Substituent | EC50 (nM) against Dd2 strain |

| 8 | OMe | H | 41.2 |

| 9 | OMe | 4-NO2 | 28.6 |

| 10 | OMe | 2-NO2 | 56.3 |

| 11 | OMe | 3-NO2 | 49.5 |

| UCF501 | Cl | H | Not Specified |

| 29 | Cl | 4-F | 4.8 |

| 30 | Cl | 2-F | 26.0 |

| 24 | Cl | 3-CF3 | 10.9 |

| 31 | Cl | 4-CF3 | 5.9 |

This table is based on data for a series of styrylquinoline analogues and is presented to illustrate SAR principles. nih.gov

Furthermore, the introduction of basic side chains can significantly enhance the antiplasmodial activity and reduce the cytotoxicity of heterocyclic compounds. nih.gov This strategy could be applied to the this compound scaffold by modifying the pyridine ring or other accessible positions.

Ultimately, the rational design of potent and selective analogues relies on a deep understanding of the SAR and the conformational requirements for binding to the biological target. This knowledge-driven approach accelerates the discovery of new drug candidates. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Ligand-Based and Structure-Based Drug Design Approaches

The development of derivatives based on the 6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole scaffold utilizes both ligand-based and structure-based drug design methodologies.

Ligand-Based Drug Design (LBDD) focuses on the ligand itself, using a set of known active molecules to build a model that predicts the activity of new compounds. When the three-dimensional structure of a biological target is unknown, LBDD is the primary approach. It involves techniques like Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in a molecule's physicochemical properties with its biological activity. japsonline.com For indole (B1671886) derivatives, QSAR can be employed to optimize structural features to enhance a desired effect, such as anticancer or antimicrobial activity. japsonline.comnih.gov

Structure-Based Drug Design (SBDD) , conversely, relies on the known 3D structure of the target protein or enzyme. This approach allows for the rational design of inhibitors that can fit precisely into the target's binding site. Molecular docking, a key SBDD technique, is used to predict the conformation and orientation of a ligand within a binding pocket. mdpi.com For scaffolds related to this compound, such as other indole or imidazopyridine derivatives, SBDD has been used to design potent inhibitors for targets like protein kinases, the main protease (Mpro) of SARS-CoV-2, and enzymes involved in bacterial pathways. mdpi.comijper.orgnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred binding mode of a ligand to a macromolecular target. This method is crucial for understanding the interactions that drive molecular recognition and for predicting the affinity between a ligand and its receptor. For compounds like this compound and its analogs, docking studies provide insights into their potential as inhibitors for various biological targets. nih.gov

Binding pose analysis involves examining the specific orientation and conformation of the ligand within the active site of a protein. This analysis identifies key molecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces, which are collectively known as the interaction fingerprint.

For example, in docking studies of related heterocyclic compounds against various protein targets, specific interactions are consistently observed. The nitrogen atom in a pyridine (B92270) ring can act as a hydrogen bond acceptor, enhancing polarity and water solubility. mdpi.com The indole ring system, being aromatic and planar, frequently participates in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the binding pocket. The chloro-substituent can engage in halogen bonding or contribute to hydrophobic interactions, potentially improving the ligand's accommodation within the binding cleft. mdpi.com In studies of similar compounds targeting enzymes like E. coli MurD, van der Waals energy was identified as a primary driving force for binding. fabad.org.tr

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. These scores allow for the ranking of different compounds and the prioritization of those with the highest predicted affinity for synthesis and biological testing.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net For this compound, a pharmacophore model would be constructed by identifying its key structural motifs responsible for molecular recognition. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The development of a pharmacophore model for this compound would involve mapping features such as:

The hydrogen bond accepting capacity of the pyridine nitrogen.

The hydrophobic and aromatic character of the indole ring system.

The influence of the electron-withdrawing chlorine atom on the electronic profile of the indole core.

The spatial relationship between the pyridine and indole moieties, dictated by the methylene (B1212753) linker.

Once a robust pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns. researchgate.net Virtual screening is the process of computationally searching vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving significant time and resources. nih.gov

In a typical workflow, a large virtual database, such as the Enamine REAL library (containing over a billion compounds) or the Maybridge screening collection, is screened against the pharmacophore model of this compound. nih.govthermofisher.com Molecules from the library that successfully match the spatial and chemical features of the pharmacophore query are identified as "hits." These hits, which are structurally diverse but share a common pharmacophoric pattern with the parent compound, can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within a target's active site. This process helps in the rapid expansion of a chemical series and the identification of novel scaffolds with potentially improved activity or properties. nih.gov

| Feature | Type | Vector | Radius (Å) |

| F1 | Hydrogen Bond Acceptor | Present | 1.5 |

| F2 | Aromatic Ring | Present | 1.6 |

| F3 | Aromatic Ring | Present | 1.6 |

| F4 | Hydrophobic Group | Present | 1.7 |

| F5 | Halogen Bond Donor | Present | 1.4 |

Table 1: Illustrative Pharmacophore Features for this compound. This interactive table outlines the potential key chemical features that would be used to build a 3D pharmacophore model for virtual screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule are responsible for the observed changes in its biological or chemical activity.

For this compound, a QSAR study would typically involve the synthesis and biological evaluation of a series of analogs. In these analogs, systematic modifications would be made to the parent structure, such as:

Varying the substituent on the indole or pyridine ring.

Changing the position of the chlorine atom on the indole ring.

Altering the nature of the linker between the two heterocyclic rings.

For each analog in the series, a set of molecular descriptors is calculated using specialized software. mdpi.com These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). mdpi.comnih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to generate an equation that models the relationship between the calculated descriptors and the measured biological activity (e.g., IC₅₀). nih.govnih.gov

A hypothetical QSAR equation for a series of analogs might look like this:

log(1/IC₅₀) = 0.75(LogP) - 0.21(HOMO) + 1.53(HDCA) + 2.45

Where:

log(1/IC₅₀) represents the biological activity.

LogP is a measure of hydrophobicity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

HDCA is the Hydrogen Bond Donor/Acceptor count.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, providing valuable guidance for the design of more potent molecules and helping to elucidate the mechanism of action by identifying the key molecular properties that drive activity. mdpi.com

| Compound Analog | LogP | HOMO (eV) | HDCA | Predicted log(1/IC₅₀) |

| Analog 1 | 3.1 | -5.8 | 1 | 4.95 |

| Analog 2 | 3.5 | -6.1 | 1 | 5.46 |

| Analog 3 | 2.9 | -5.7 | 2 | 6.42 |

| Analog 4 | 4.0 | -6.3 | 1 | 6.13 |

| Analog 5 | 3.3 | -5.9 | 2 | 6.71 |

Table 2: Example of a QSAR Data Table. This interactive table shows a hypothetical set of calculated molecular descriptors and predicted biological activity for a series of analogs based on a QSAR model.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, FT-IR, FT-Raman)

Spectroscopic methods are indispensable for determining the molecular structure and bonding of "6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For "this compound," both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) and pyridine (B92270) rings, as well as the methylene (B1212753) bridge. For instance, in related 6-chloro-3-methyl-1H-indole, characteristic signals appear for the indole protons. rsc.org The protons of the pyridinylmethyl group in the target molecule would exhibit chemical shifts influenced by the nitrogen atom and the indole ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. In similar indole structures, the carbon atoms of the indole core show characteristic resonances. rsc.org For "this compound," distinct signals would be expected for the chlorinated carbon (C-6), the carbons of the pyrrole (B145914) and benzene (B151609) portions of the indole ring, the methylene carbon, and the carbons of the pyridine ring.

A variety of NMR techniques, such as COSY, HSQC, and HMBC, can be used for more detailed structural assignment, confirming the connectivity of protons and carbons within the molecule. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted Indole (6-Chloro-3-methyl-1H-indole)

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.88 | s | |

| ¹H | 7.48 | d | 8.4 |

| ¹H | 7.33 | d | 1.5 |

| ¹H | 7.09 | dd | 8.4, 1.8 |

| ¹H | 6.95 | dd | |

| ¹³C | 134.69 | ||

| ¹³C | 129.55 | ||

| ¹³C | 125.00 | ||

| ¹³C | 123.09 | ||

| ¹³C | 122.23 | ||

| ¹³C | 118.52 | ||

| ¹³C | 112.01 | ||

| ¹³C | 111.68 |

Note: This data is for 6-chloro-3-methyl-1H-indole and serves as a representative example. rsc.org The exact chemical shifts for "this compound" would vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For "this compound," electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. For the related compound 6-chloroindole (B17816), the molecular weight is 151.593 g/mol . nist.gov

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak would be observed, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation pattern would provide structural information. Common fragmentation pathways for indole derivatives involve cleavage of the substituents from the indole ring.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. mdpi.com

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

FT-IR and FT-Raman spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C-N stretching of the indole and pyridine rings, and C-Cl stretching. The presence of the methylene bridge would be indicated by C-H stretching and bending vibrations. researchgate.net FT-IR is a rapid and non-destructive technique often used for the identification of functional groups in molecules. ijcmas.com

FT-Raman Spectroscopy: FT-Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that are weak in the IR spectrum.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for "this compound"

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (methylene) | 2950-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-N (indole, pyridine) | 1350-1250 | Stretching |

| C-Cl | 800-600 | Stretching |

Note: These are general expected ranges and the actual frequencies can be influenced by the specific molecular structure.

X-ray Crystallography for Structural Elucidation of Compounds and Ligand-Protein Complexes

Furthermore, if "this compound" is investigated as a ligand for a protein target, co-crystallization of the ligand-protein complex would be invaluable. The resulting crystal structure would reveal the binding mode of the compound within the protein's active site, showing the specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that are crucial for its biological activity. mdpi.com This detailed structural information is instrumental in structure-based drug design and understanding the mechanism of action.

Chromatographic Techniques for Compound Purity and Stability Studies (e.g., HPLC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for studying its stability over time under various conditions.

High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is a powerful analytical technique for this purpose.

Purity Assessment: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A pure sample of "this compound" would ideally show a single sharp peak in the chromatogram. The area of this peak relative to any impurity peaks can be used to quantify the purity of the compound.

Stability Studies: HPLC-MS can be used to monitor the degradation of the compound over time when exposed to different conditions such as light, heat, and various pH levels. The appearance of new peaks in the chromatogram would indicate the formation of degradation products, which can then be identified by their mass-to-charge ratio using the mass spectrometer. This is crucial for determining the shelf-life and appropriate storage conditions for the compound. The use of online solid-phase extraction (SPE) coupled with LC-MS/MS can enhance the sensitivity and automation of such analyses. rug.nl

The combination of a generic solvent extraction, like the QuEChERS method, followed by LC-MS/MS analysis is a common approach for the determination of residues in various matrices. lcms.cz

Emerging Research Areas and Future Directions

Exploration of New Therapeutic Areas for Indole-Pyridin-2-ylmethyl Scaffold

The indole-pyridin-2-ylmethyl scaffold is a versatile platform for developing new therapeutic agents across a wide range of diseases. While direct research on "6-Chloro-1-(pyridin-2-ylmethyl)-1H-indole" is limited, studies on related compounds highlight the potential of this structural motif.

The indole (B1671886) ring itself is a key component in many approved drugs with diverse applications, including anti-cancer agents like vinblastine (B1199706) and vincristine, and anti-hypertensive drugs like reserpine. mdpi.com The pyridine (B92270) ring is also a common feature in many therapeutic agents, known to improve water solubility and act as a pharmacophore. nih.gov The combination of these two heterocyclic systems in the indole-pyridin-2-ylmethyl scaffold opens up possibilities for new treatments in several areas:

Oncology: Indole derivatives are well-established as anti-cancer agents, targeting various mechanisms such as protein kinase inhibition, histone deacetylase (HDAC) inhibition, and disruption of DNA topoisomerase. nih.govmdpi.comnih.gov The indole-pyridin-2-ylmethyl scaffold could be explored for developing novel kinase inhibitors or other targeted therapies. For instance, a related compound, N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, has been investigated as a CYP11B2 inhibitor, a target relevant in certain cancers. nih.gov

Neurodegenerative Diseases: The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) has led to the development of indole-based drugs for neurological disorders. mdpi.com A related indoline (B122111) compound, 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084), has been identified as a selective 5-HT2C receptor antagonist, a target for conditions like schizophrenia and anxiety. nih.gov This suggests that the 6-chloro-indole-pyridin-2-ylmethyl scaffold could be a promising starting point for developing new treatments for neurodegenerative and psychiatric disorders.

Infectious Diseases: Indole derivatives have shown potential as anti-tubercular and anti-fibrotic agents. nih.govnih.gov The unique electronic properties conferred by the chloro and pyridinylmethyl substituents could lead to the discovery of novel antimicrobial or antiviral compounds.

Fibrotic Diseases: Indole alkaloids have demonstrated therapeutic effects on various fibrotic diseases by modulating complex signaling pathways. nih.gov

Development of Multi-Targeting Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in the development of multi-targeting agents that can modulate several key targets simultaneously. researchgate.net The indole-pyridin-2-ylmethyl scaffold is well-suited for this approach.

The indole and pyridine rings can each interact with different biological targets. By strategically modifying the substituents on both rings, it is possible to design single molecules with a "multi-target" profile. This approach offers potential advantages over combination therapies, including improved efficacy, reduced risk of drug resistance, and a better safety profile. researchgate.net

For example, a hybrid molecule incorporating the indole-pyridin-2-ylmethyl scaffold could be designed to inhibit both a protein kinase and a histone deacetylase, two important targets in cancer therapy. acs.org The development of such multi-targeting agents represents a significant future direction for research on this scaffold.

Advanced Synthetic Methodologies for Complex Indole Scaffolds

The synthesis of complex indole derivatives like "this compound" requires sophisticated and efficient chemical methods. While classical methods like the Fischer and Bischler indole syntheses are still in use, modern organic chemistry has seen the emergence of more advanced techniques. nih.gov

Recent advances in synthetic methodologies that are relevant to the synthesis of this compound include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the indole and pyridine ring systems and for attaching various substituents. orgsyn.org

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy for streamlining synthetic routes and reducing waste. This approach could be used to introduce substituents at specific positions on the indole or pyridine rings.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance the safety and scalability of chemical processes.

A reported synthesis of a related compound, Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, involved a two-step process starting with the reaction of 2-picolylamine with ethyl acetoacetate, followed by treatment with naphthoquinone. mdpi.com The synthesis of "this compound" would likely involve the N-alkylation of 6-chloroindole (B17816) with 2-(chloromethyl)pyridine (B1213738) or a similar reactive pyridine derivative. The synthesis of the starting material, 6-chloroindole, can be achieved through various established methods, often starting from a corresponding chlorinated aniline (B41778) derivative.

| Reaction Type | Description | Relevance to Synthesis |

| N-Alkylation | Formation of a bond between the indole nitrogen and the pyridinylmethyl group. | Key step in assembling the final compound. |

| Fischer Indole Synthesis | A classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. | Could be adapted to synthesize the 6-chloroindole precursor. |

| Palladium-Catalyzed Coupling | Reactions like Suzuki or Buchwald-Hartwig couplings for forming C-C or C-N bonds. | Useful for introducing substituents or constructing the heterocyclic rings. |

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. These computational tools can be applied to the research of "this compound" in several ways:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new compounds. This can help to prioritize which derivatives of the indole-pyridin-2-ylmethyl scaffold are most likely to be active against a particular target.

Virtual Screening: High-throughput virtual screening can be used to rapidly screen large libraries of virtual compounds against a biological target, identifying those with the highest predicted binding affinity. This can significantly reduce the time and cost of the initial stages of drug discovery.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for drug development.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success. AI/ML models can predict these properties with increasing accuracy, helping to identify and eliminate compounds with unfavorable profiles early in the development process.

The integration of AI and ML into the research and development pipeline for indole-based compounds will undoubtedly accelerate the discovery of new medicines.

Challenges and Opportunities in Indole-Based Research and Optimization

Despite the immense potential of indole-based compounds, there are several challenges that need to be addressed:

Toxicity: Some indole derivatives have been associated with toxicity, which can limit their therapeutic use. Careful optimization of the chemical structure is necessary to minimize off-target effects and improve the safety profile.

Solubility and Bioavailability: Poor water solubility and low oral bioavailability can be significant hurdles in drug development. Formulation strategies and chemical modifications, such as the incorporation of polar groups, can help to overcome these issues. The pyridine moiety in the "indole-pyridin-2-ylmethyl" scaffold is expected to improve aqueous solubility. nih.gov

Synthesis of Complex Derivatives: The synthesis of highly substituted or complex indole derivatives can be challenging, requiring multi-step procedures and potentially expensive catalysts. The development of more efficient and sustainable synthetic methods is an ongoing area of research. orgsyn.org

Despite these challenges, the opportunities for indole-based research are vast. The chemical versatility of the indole scaffold allows for fine-tuning of its properties to achieve high potency and selectivity for a wide range of biological targets. The continued exploration of new therapeutic areas, the development of multi-targeting agents, and the integration of advanced technologies like AI and flow chemistry will undoubtedly lead to the discovery of new and improved indole-based drugs in the future.

Q & A

Q. Optimization Strategies :

- Vary catalysts (e.g., Pd(OAc)₂ vs. CuI) and ligands (e.g., Xantphos) to enhance regioselectivity.

- Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to minimize side reactions.

- Use microwave-assisted synthesis for faster reaction times and higher purity.

Q. Table 1. Synthetic Routes and Yields

| Method | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cu-catalyzed C–N coupling | CuI, Xantphos | DMF, 100°C, 12h | 54% | |

| Co-catalyzed alkylation | Co(acac)₂ | Toluene, 80°C, 24h | 43% |

Basic: How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for indole H-3 (~δ 6.6–7.0 ppm) and pyridinylmethyl protons (~δ 4.5–5.0 ppm) confirm substitution ().

- ¹³C NMR : Indole C-2 (~120–125 ppm) and pyridine carbons (~150–160 ppm) validate connectivity.

- X-ray Crystallography :

Q. Table 2. Key NMR Peaks

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Indole H-3 | 6.67 (d, J = 3.6 Hz) | Singlet | |

| Pyridinylmethyl CH₂ | 4.85 (s) | Singlet |

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability, impurity profiles, or target promiscuity. Strategies include:

Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) ().

Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities.

Metabolite Screening : Identify degradation products via LC-MS that may interfere with assays ().

Statistical Analysis : Apply ANOVA or t-tests to assess significance of conflicting results ().

Case Study : reports antiarrhythmic activity via K⁺ channel modulation, while another study shows no effect. Re-evaluate cell lines (e.g., HEK293 vs. cardiomyocytes) and buffer conditions (e.g., Mg²⁺ concentration) to identify confounding factors.

Advanced: What computational approaches predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for C–H functionalization ().

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).

- Docking Studies : Predict binding modes with catalytic metal centers (e.g., Co or Pd) using AutoDock Vina ().

Example : highlights cobalt-catalyzed C-2 alkylation. DFT models show lower energy barriers for C-2 vs. C-4 due to steric hindrance from the pyridinylmethyl group.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (analogous to ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in amber vials under nitrogen at –20°C to prevent decomposition.

Advanced: How can researchers design assays to elucidate the molecular mechanisms of this compound’s biological activity?

Methodological Answer:

- Target Identification :

- Chemoproteomics : Use photoaffinity probes to label cellular targets ().

- CRISPR Screening : Knock out putative targets (e.g., kinases) and assess activity loss.

- Mechanistic Studies :

Example : identifies PDGFR tyrosine kinase inhibition. Validate via in vitro kinase assays with recombinant PDGFRβ and ATP-competitive ELISA.

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC : Use C18 columns (ACN/water gradient) to detect impurities >0.1% ().

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error (e.g., reports 330.1192 vs. calc. 330.1193).

- TLC : Monitor reaction progress with silica plates (hexane:EtOAc = 3:1, Rf ~0.4).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.